REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10](O)=[C:11]([C:16]#[N:17])[CH:12]=[N:13]2)=[CH:8][C:7]=1[O:19][CH3:20].P(Cl)(Cl)([Cl:23])=O>>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10]([Cl:23])=[C:11]([C:16]#[N:17])[CH:12]=[N:13]2)=[CH:8][C:7]=1[O:19][CH3:20]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
ClCCCOC1=C(C=C2C(=C(C=NC2=C1)C#N)O)OC
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Excess reagent was removed at reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was mixed with ice cold dilute sodium hydroxide and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with a combination of ethyl acetate and tetrahydrofuran
|
Type
|
WASH
|
Details
|
The combined extracts were washed with a saturated solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter through a short column of silica gel
|
Type
|
CUSTOM
|
Details
|
Solvents were removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCOC1=C(C=C2C(=C(C=NC2=C1)C#N)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |